Product packaging for 10-Azidodecanoic acid(Cat. No.:CAS No. 186788-32-9)

10-Azidodecanoic acid

货号: B2462834
CAS 编号: 186788-32-9
分子量: 213.281
InChI 键: LKQUZMZZOUGGHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

10-Azidodecanoic acid (CAS 186788-32-9) is a chemical reagent specifically designed for bioorthogonal protein modification strategies. Its primary research value lies in its role as a substrate for the engineered enzyme lipoic acid ligase (LplA W37V ). This enzyme catalyzes the covalent attachment of this compound to a specific 13-amino acid peptide tag, known as the Lipoic acid Ligase Acceptor Peptide (LAP), which can be genetically fused to a protein of interest . The mechanism of action introduces a stable azide functional handle onto the target protein in a precise, site-specific manner. Once displayed on the protein surface, this azide group serves as a versatile chemical hub for subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other bioorthogonal chemistries . This two-step enzymatic and chemical labeling process enables researchers to equip proteins with a diverse array of probes and functional materials. Key research applications include the site-specific attachment of fluorophores for imaging studies, immobilization of proteins on solid surfaces, investigation of protein function, and the generation of protein-polymer conjugates . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O2 B2462834 10-Azidodecanoic acid CAS No. 186788-32-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10-azidodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUZMZZOUGGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Studies and Mechanistic Insights

Advancements in Bioorthogonal Chemistry Methodologies

The field of bioorthogonal chemistry is focused on developing reactions with faster kinetics and improved orthogonality. For azide-based probes, this includes the design of new, more reactive cyclooctynes for SPAAC that enhance labeling speed and efficiency without sacrificing stability. nih.govmagtech.com.cn The development of novel diazacyclononynes (DACNs), for example, offers high reactivity and greater stability compared to early cyclooctynes. iris-biotech.de

Emerging Applications in Biological Systems

The ability to metabolically label biomolecules with probes like 10-azidodecanoic acid opens doors to studying complex biological questions. Future applications include mapping lipid-protein interactions in real-time within living cells, tracking the metabolic fate of fatty acids in disease models, and visualizing the dynamics of lipid rafts and other membrane microdomains. nih.govnih.gov These probes are crucial for understanding how lipid metabolism is dysregulated in diseases like cancer and metabolic disorders. tennessee.edu

Integration with Advanced Technologies

Combining metabolic labeling with advanced imaging and analytical techniques is a key area of future research. This includes the use of super-resolution microscopy to visualize labeled proteins and lipids at the nanoscale, and the integration of click chemistry with advanced mass spectrometry techniques for more comprehensive and quantitative "omics" analyses.

Development of Novel Analogs and Probes

Building on the success of this compound, researchers are designing novel analogs and probes to answer more specific biological questions. This includes the development of diazide probes containing both an aliphatic azide (B81097) for click chemistry and an aromatic azide for photoaffinity labeling, allowing for both purification and covalent cross-linking to interacting partners. nih.gov Furthermore, creating probes with different chain lengths or incorporating additional functional groups can provide more nuanced tools for studying the intricacies of fatty acid metabolism and protein acylation. mskcc.org

常见问题

Basic Research Questions

Q. What enzymatic strategies are employed for site-specific conjugation of 10-azidodecanoic acid to proteins?

  • Methodological Answer : The E. coli lipoic acid ligase (LplA) mutant W37I or W37V is used to catalyze ATP-dependent ligation of this compound to the engineered 13-amino acid LplA acceptor peptide (LAP) fused to target proteins. This reaction achieves near-quantitative yields (~95%) within 30 minutes under optimized conditions (enzyme concentration: 5–10 µM, substrate ratio 1:2) . LAP insertion into loop regions of proteins (e.g., GFP) ensures minimal disruption to protein folding and function . Post-ligation, the azide group enables bioorthogonal click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for fluorophore tagging or polymer attachment .

Q. How is the efficiency of this compound ligation validated experimentally?

  • Methodological Answer : Successful conjugation is confirmed via:

  • SDS-PAGE : Mobility shifts due to PEGylation or fluorophore attachment .
  • Mass spectrometry : Detection of mass increments corresponding to this compound (+227.3 g/mol) and subsequent modifications .
  • Fluorescence assays : Quantification of fluorophore coupling efficiency (e.g., Alexa Fluor 568 or ATTO 647N) using absorbance/emission spectra .

Q. What structural features of this compound make it suitable for bioorthogonal chemistry?

  • Methodological Answer : The terminal azide group (-N₃) reacts selectively with cyclooctynes (e.g., ADIBO, MOFO) via copper-free click chemistry, minimizing cellular toxicity . The 10-carbon alkyl spacer balances hydrophobicity for membrane permeability and steric flexibility for efficient ligation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reaction yields when labeling internal vs. terminal protein sites with this compound?

  • Methodological Answer : Internal labeling (e.g., LAP insertion in GFP loops) often achieves higher yields (>90%) compared to terminal sites due to reduced steric hindrance . However, terminal labeling may require adjusted enzyme-substrate ratios (e.g., 1:3 LplA:LAP) and extended incubation (45–60 minutes) . Conflicting data on multi-site labeling efficiency can arise from protein-specific folding dynamics; circular dichroism (CD) spectroscopy is recommended to assess structural integrity post-modification .

Q. What strategies mitigate hydrophobicity-related challenges when using this compound derivatives in live-cell imaging?

  • Methodological Answer : Hydrophobic fluorophores (e.g., ATTO 647N) coupled to azide derivatives can cause aggregation. Solutions include:

  • Cyclooctyne optimization : Less hydrophobic reagents like MOFO (monofluorinated cyclooctyne) improve solubility and specificity .
  • Solvent systems : Co-administration with biocompatible surfactants (e.g., 0.01% Tween-20) enhances dispersion without disrupting cell viability .

Q. How can uniform protein orientation be achieved during surface immobilization using this compound?

  • Methodological Answer : Internal site labeling (via LAP insertion) enables controlled orientation during immobilization. For example, GFP labeled internally with this compound exhibits uniform binding to dibenzocyclooctyne (DBCO)-functionalized surfaces, unlike terminally labeled proteins, which adopt random orientations . Quartz crystal microbalance (QCM) analysis is used to validate orientation consistency .

Data Contradiction Analysis

Q. Why do some studies report variable ligation efficiencies for this compound under similar conditions?

  • Methodological Answer : Discrepancies arise from:

  • Enzyme batch variability : LplA mutants (e.g., W37I vs. W37V) differ in activity; activity assays (e.g., ATP consumption via luciferase) are critical for standardization .
  • Cellular context : Mammalian vs. bacterial systems show divergent ligation rates due to ATP availability and compartmentalization. Intracellular ATP levels should be monitored using luminescent probes (e.g., CellTiter-Glo) .

Experimental Design Considerations

Q. What controls are essential for ensuring specificity in this compound-based protein labeling?

  • Methodological Answer : Include:

  • Negative controls : LAP-free proteins to confirm absence of non-specific ligation .
  • Competitive inhibitors : Excess lipoic acid (5 mM) to block LplA activity, verifying enzyme dependency .
  • Fluorescence controls : Untagged cells imaged under identical settings to exclude autofluorescence .

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